![molecular formula C11H12Cu5N9 B6309827 copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide CAS No. 1042093-98-0](/img/structure/B6309827.png)

copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

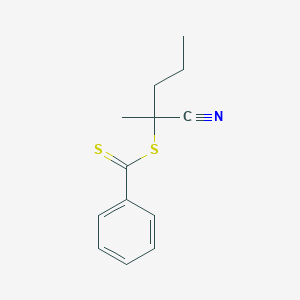

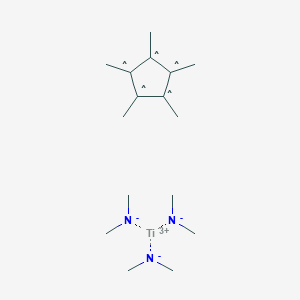

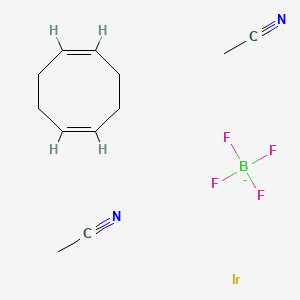

“(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF” is a type of Metal-Organic Framework (MOF) that is part of the Copper-based MOFs (Cu–MOF) family . It is a porous and photoluminescent metal-organic framework (MOF) composed of copper (I) cyanide (CuCN) and hexamethylenetetramine . This complex is a 3D photoluminescent, very densely-packed, network of tetradentate ligands .

Molecular Structure Analysis

The molecular formula of this compound is C6H12N4 (CuCN)5 . It has a molecular weight of 588.00 .科学的研究の応用

Biomedical Applications The biomedical field has also seen potential in MOFs for drug delivery, sensing, and as antimicrobial materials. MOFs based on metals present in the human body, especially those utilizing copper(I) cyanide structures, show low toxicity and high biocompatibility, making them suitable for drug delivery systems with high loading and slow release times. Additionally, MOFs have been explored for the detection of biomarkers in biological fluids, offering a pathway for the development of new diagnostic tools (Mendes et al., 2020).

Environmental Remediation MOFs, including those incorporating hexamethylenetetramine and copper(I) cyanide, are being researched for environmental applications, such as the adsorption of harmful pollutants from the atmosphere and water purification. Their high porosity and surface area enable effective trapping of contaminants, while their chemical tunability allows for the design of materials targeted at specific pollutants. Research in this area focuses on the development of MOFs that can capture and decompose toxic compounds, offering a sustainable solution to environmental pollution (Kumar et al., 2020).

Catalysis Catalysis is another significant area where MOFs, such as those based on hexamethylenetetramine and copper(I) cyanide, demonstrate vast potential. The catalytic properties of MOFs are attributed to their well-defined structures, which include metal nodes and organic linkers that can be functionalized to enhance catalytic activity. These materials are used in various reactions, including organic transformations, photoreactions, and electrocatalysis, showcasing the versatility of MOFs as catalysts (Dhakshinamoorthy et al., 2018).

Energy Storage and Conversion The unique properties of MOFs have also made them attractive for energy storage and conversion applications. MOFs like (Hexamethylenetetramine)penta[copper(I) cyanide] are being investigated for their potential in hydrogen storage, carbon dioxide conversion to fuels, and as components in batteries and supercapacitors. Their ability to host a variety of chemical functionalities and their structural versatility allow for the optimization of these materials for specific energy-related applications (Majumdar, 2020).

作用機序

Target of Action

It is known that this compound is a type of metal-organic framework (mof) and is used in various applications due to its unique properties .

Mode of Action

The compound forms a 3D photoluminescent, very densely-packed, network of tetradentate ligands . This suggests that the compound interacts with its targets by forming complex structures, which could potentially alter the targets’ properties or functions.

Biochemical Pathways

Given its photoluminescent properties , it could potentially be involved in pathways related to light absorption and emission.

Pharmacokinetics

As a mof, it is likely to have unique pharmacokinetic properties due to its porous structure .

Result of Action

Its photoluminescent properties suggest that it could potentially be used in applications that require light emission, such as imaging .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be hygroscopic and is recommended to be stored in cold conditions . This suggests that moisture and temperature could potentially affect its stability and efficacy.

Safety and Hazards

特性

IUPAC Name |

copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.5CN.5Cu/c1-7-2-9-4-8(1)5-10(3-7)6-9;5*1-2;;;;;/h1-6H2;;;;;;;;;;/q;5*-1;5*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJKQAFTRIJCET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C1N2CN3CN1CN(C2)C3.[Cu+].[Cu+].[Cu+].[Cu+].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cu5N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)

![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)